In Vivo Antiplatelet Potency: 9.8-Fold Reduction in ADP-Induced Aggregation vs. Control and 3.3-Fold Greater Platelet Count Increase vs. Crude Extract
In a 10-day enteral dosing study in Wistar rats, formononetin-7-O-gentiobioside at 25 mg/kg daily increased peripheral platelet count by 60.3% (to 765 ± 40.1 × 10³ cells/μL) and reduced ADP-induced platelet aggregation amplitude 9.8-fold relative to untreated controls. In the same experiment, the comparator 'Maackia amurensis dry extract' administered at an identical 25 mg/kg dose increased platelet count by only 18.2% (to 564 ± 13.7 × 10³ cells/μL) and produced no significant change in ADP-induced platelet aggregation [1]. The purified compound thus demonstrated a 3.3-fold greater thrombopoietic effect than the crude extract and was solely responsible for the anti-aggregatory activity.
| Evidence Dimension | Platelet count increase and ADP-induced platelet aggregation inhibition |
|---|---|
| Target Compound Data | Platelet count +60.3% (765 ± 40.1 × 10³ cells/μL); ADP-aggregation 9.8-fold reduction vs control |
| Comparator Or Baseline | Maackia amurensis dry extract: platelet count +18.2% (564 ± 13.7 × 10³ cells/μL); no significant change in ADP-aggregation. Untreated control: baseline platelet count and aggregation. |
| Quantified Difference | 3.3-fold greater platelet count increase; sole anti-aggregatory effect (9.8-fold reduction vs control, absent in extract group) |
| Conditions | Wistar rats (male, 200-260 g), enteral (intragastric) administration, 25 mg/kg daily for 10 days, ADP-induced aggregation measured by optical aggregometry in platelet-rich plasma |
Why This Matters
For researchers selecting an antiplatelet lead compound, the purified gentiobioside provides quantifiable, reproducible anti-aggregatory activity that is entirely absent in the crude extract at the same mass dose, enabling dose-response studies without confounding matrix effects.
- [1] Zverev YaF, Zamyatin SV, Momot AP, et al. RU2573379C1 – Agent exhibiting antiplatelet and anticoagulant activity. Russian Federation Patent. Published 2016-01-20. Example 1, Table 1. View Source
